4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds such as piperazinyl-pyrimidine derivatives have been reported to inhibit enzymes like dna gyrase and acetylcholinesterase . These enzymes play crucial roles in bacterial DNA replication and neurotransmission, respectively .
Mode of Action
For instance, some piperazinyl-pyrimidine derivatives are known to bind to DNA gyrase, inhibiting its function and leading to a potent antibacterial effect .
Biochemical Pathways
Similar compounds have been reported to affect the dna replication pathway in bacteria by inhibiting dna gyrase . This leads to the inhibition of bacterial growth, thereby exerting an antimicrobial effect .
Pharmacokinetics
Similar compounds have been reported to accumulate in cells , suggesting that they might have good bioavailability
Result of Action
Similar compounds have been reported to show promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains . This suggests that the compound might have a broad spectrum of antimicrobial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these intermediates can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of solid-phase synthesis techniques can facilitate the efficient production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines .
Scientific Research Applications
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
7-[4-(4-(Benzoyl)carbopiperazin-1-yl)]piperazinyl derivatives: Exhibits growth inhibition of ciprofloxacin-resistant P.
Uniqueness
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylsulfonyl and propoxy substituents enhance its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-2-methyl-6-propoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-4-10-21-14-11-13(15-12(3)16-14)17-6-8-18(9-7-17)22(19,20)5-2/h11H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZFVWXCVHFXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.